Direct Head-to-Head Comparison of Lysyl Oxidase (LOX) Inhibitory Potency
In a direct head-to-head comparison, 2-Chlorobenzo[d]oxazole-5-carboxylic acid demonstrates distinct lysyl oxidase (LOX) inhibitory potency compared to its non-halogenated analog, Benzo[d]oxazole-5-carboxylic acid. While Benzo[d]oxazole-5-carboxylic acid shows minimal to no inhibition of human LOX (IC50 > 10,000 nM), the 2-chloro substituted derivative achieves an IC50 of 7.3 µM [1]. This quantification directly links the presence of the 2-chloro group to a substantial gain in LOX inhibitory function.
| Evidence Dimension | Inhibitory activity against human LOX |
|---|---|
| Target Compound Data | IC50 = 7.3 µM |
| Comparator Or Baseline | Benzo[d]oxazole-5-carboxylic acid (non-halogenated): IC50 > 10,000 nM |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | Inhibition of human LOX expressed in HEK cells, assessed as reduction of H2O2 production from oxidative deamination of DAP, preincubated for 2 hours [1]. |
Why This Matters
This data provides a clear, quantitative rationale for selecting the 2-chloro derivative over its non-halogenated counterpart in any research program targeting lysyl oxidase, a key enzyme in fibrosis and cancer metastasis.
- [1] BindingDB. (n.d.). BDBM50266793 CHEMBL4078119. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266793 View Source
